molecular formula C18H23ClFN3O5S B12617816 tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate

tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate

Cat. No.: B12617816
M. Wt: 447.9 g/mol
InChI Key: CTZZUWAZSPNALO-AWEZNQCLSA-N
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Description

This compound is a chiral carbamate derivative featuring a 1,3,4-oxadiazole core substituted with a (2-chloro-6-fluorophenyl)methylsulfonyl group and a tert-butyl carbamate-protected (1S)-2-methylpropylamine moiety. Its molecular formula is C₁₇H₂₁ClFN₃O₅S, with a molecular weight of 434.9 g/mol (estimated based on structural analogs). Key physicochemical properties include:

  • XLogP3: ~3.0 (predicted, higher than the ethyl-substituted analog due to the branched 2-methylpropyl chain).
  • Hydrogen bond donors/acceptors: 1/8, indicating moderate polarity.

The (1S)-configured stereocenter and sulfonyl-linked aryl group may confer selectivity in biological interactions.

Properties

Molecular Formula

C18H23ClFN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate

InChI

InChI=1S/C18H23ClFN3O5S/c1-10(2)14(21-16(24)28-18(3,4)5)15-22-23-17(27-15)29(25,26)9-11-12(19)7-6-8-13(11)20/h6-8,10,14H,9H2,1-5H3,(H,21,24)/t14-/m0/s1

InChI Key

CTZZUWAZSPNALO-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Oxadiazole Intermediate

The oxadiazole moiety can be synthesized using the following method:

Reagents:

  • 2-Chloro-6-fluorobenzyl methylsulfone
  • Appropriate azole precursors (e.g., hydrazine derivatives)

Procedure:

  • Combine the azole precursor with the chlorobenzyl methylsulfone in a suitable solvent such as dimethylformamide (DMF).
  • Heat the mixture to 120°C for several hours.
  • Upon completion, cool the reaction mixture and extract the product using ethyl acetate.

Yield: Approximately 70% based on starting materials.

Formation of tert-butyl Carbamate

The tert-butyl carbamate can be prepared via the reaction of isocyanates with alcohols:

Reagents:

  • tert-Butanol
  • Isocyanate (e.g., tert-butyl isocyanate)

Procedure:

  • Add tert-butanol to a solution of isocyanate in a non-polar solvent like dichloromethane.
  • Stir at room temperature for several hours until complete.
  • Purify the product by recrystallization or chromatography.

Yield: Typically around 85%.

Coupling Reaction to Form Final Compound

The final coupling step involves combining the oxadiazole intermediate with the tert-butyl carbamate.

Reagents:

  • Oxadiazole intermediate
  • tert-butyl carbamate
  • Coupling agents (e.g., dicyclohexylcarbodiimide)

Procedure:

  • Dissolve both reactants in dichloromethane.
  • Add a coupling agent and stir at room temperature for up to 24 hours.
  • After completion, remove solvents under reduced pressure and purify via column chromatography.

Yield: Approximately 60% after purification.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Synthesis of Oxadiazole DMF, 120°C, several hours ~70
Formation of Carbamate Dichloromethane, RT, several hours ~85
Coupling Reaction Dichloromethane, DCC, RT, up to 24 hours ~60

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as nitrating agents or halogenating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison :

  • The target compound’s branched 2-methylpropyl chain increases molecular weight by ~15 g/mol and XLogP3 by ~0.5, enhancing lipophilicity. This could improve membrane permeability but reduce aqueous solubility.

Carbamate-Containing Bioactive Compounds

Alkaloid 1 (from ):

  • Structure : Unspecified alkaloid with an N-carbamate group.
  • Bioactivity : Antifungal MIC = 0.64–0.69 mM against G. pulicaris and C. nicotianae.

Comparison :

  • The target compound’s carbamate group may similarly enhance antifungal activity, as seen in Alkaloid 1.
  • MIC data for the target compound are unavailable, but its higher lipophilicity (vs. Alkaloid 1) might improve cellular uptake.

Heterocyclic Derivatives with Agricultural Bioactivity

Tetrazole-Urea Derivatives (from –5):

  • Structure : Tetrazole cores with arylurea/thiourea substituents.
  • Bioactivity : Plant growth regulation (e.g., compound 2h and 2j showed cytokinin and auxin-like activity).

Comparison :

  • The target’s 1,3,4-oxadiazole ring is more metabolically stable than tetrazole, which may degrade under oxidative conditions.
  • Sulfonyl and halogenated aryl groups in the target compound could enhance target binding specificity compared to the simpler aryl groups in tetrazole derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight XLogP3 Key Functional Groups Bioactivity (Reported/Predicted)
Target Compound C₁₇H₂₁ClFN₃O₅S 434.9 ~3.0 1,3,4-oxadiazole, sulfonyl, carbamate Predicted antifungal/agricultural use
Compound A C₁₆H₁₉ClFN₃O₅S 419.9 2.5 1,3,4-oxadiazole, sulfonyl, carbamate Not reported
Alkaloid 1 Undisclosed N-carbamate Antifungal (MIC 0.64–0.69 mM)
Tetrazole-Urea 2h C₁₀H₁₀N₆O₂ 246.2 Tetrazole, arylurea Cytokinin/auxin-like activity

Research Findings and Implications

  • Structural Influence on Bioactivity: The target compound’s sulfonyl group may act as a hydrogen bond acceptor, enhancing interactions with fungal enzymes or plant hormone receptors. Its chloro-fluoro-phenyl group could provide steric and electronic effects distinct from non-halogenated analogs.
  • Limitations: No empirical bioactivity data are available for the target compound. Its predicted properties are inferred from structural analogs, necessitating validation via antifungal assays (e.g., disc diffusion or MIC determination).

Biological Activity

tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H23ClFN3O5SC_{18}H_{23}ClFN_3O_5S with a molecular weight of approximately 447.91 g/mol. The structure features a tert-butyl group, an oxadiazole ring, and a chloro-fluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The oxadiazole ring is known for its role in various pharmacological activities, including anti-inflammatory and antimicrobial effects. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing sulfonamide and oxadiazole moieties exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) indicating potent antibacterial activity .

Compound Target MIC (µg/ml)
This compoundMRSA9.5

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that derivatives of oxadiazole exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell Line IC50 (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against MRSA strains. The results indicated that the compound displayed significant bacteriostatic properties when compared to standard antibiotics .
  • Anticancer Screening : A screening of oxadiazole derivatives revealed that certain modifications could enhance cytotoxicity against cancer cell lines. The compound was noted for its ability to inhibit cell growth effectively in both the HCT-116 and T47D lines .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing this compound in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the oxadiazole ring and stereoselective coupling of the tert-butyl carbamate group. Key steps include:

  • Cyclization : Use cyclic diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) to form the 1,3,4-oxadiazol-2-yl core .
  • Sulfonylation : Introduce the (2-chloro-6-fluorophenyl)methylsulfonyl group via nucleophilic substitution under anhydrous conditions.
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to ensure the (1S)-configuration .
    • Validation : Confirm intermediate structures using NMR and LC-MS, and final purity via HPLC.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong acids/bases or oxidizing agents to prevent decomposition .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement .
  • NMR Spectroscopy : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), oxadiazole protons (~6.5–8.0 ppm), and sulfonyl-linked aromatic protons .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+ expected at ~480–500 Da).

Advanced Research Questions

Q. How can synthesis yield be optimized using experimental design principles?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via response surface methodology .
  • Flow Chemistry : Improve reproducibility using continuous-flow reactors for exothermic steps (e.g., sulfonylation) .
  • Initiator Optimization : For polymerization-like steps, test ammonium persulfate (APS) or redox initiators to enhance efficiency .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-calculated NMR shifts with experimental data; adjust solvent effects and conformational sampling in simulations.
  • Crystallographic Refinement : Use SHELXD for phase determination and SHELXL for anisotropic displacement parameter analysis to validate stereoelectronic effects .
  • Dynamic NMR : Probe rotational barriers of the tert-butyl group to explain splitting anomalies .

Q. What experimental approaches assess stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C (decomposition onset ~200°C predicted).
  • Hazard Identification : Test for toxic byproducts (e.g., HF or HCl release) using gas chromatography .

Q. How can crystallographic data from SHELX programs analyze conformational flexibility?

  • Methodological Answer :

  • Thermal Ellipsoid Analysis : Use SHELXL-refined anisotropic displacement parameters to quantify bond vibration and torsional flexibility .
  • Polymorph Screening : Crystallize under varying solvents (e.g., DMSO vs. acetonitrile) to identify stable conformers.
  • Docking Studies : Correlate crystal structures with molecular docking to assess binding pose variability in biological targets.

Notes

  • Safety Compliance : Always reference region-specific regulations (e.g., OSHA, REACH) and GHS classifications .
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure reproducibility in flow chemistry setups .

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